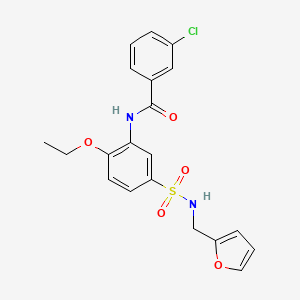
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide, also known as HMN-176, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. It was first synthesized in 1998 and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting this process, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide has been shown to have other physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide is its specificity for tubulin polymerization, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanisms of action and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with methyl iodide to form 2-methyl-7-iodoquinoline. This is then reacted with N-phenylisonicotinamide in the presence of a palladium catalyst to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-8-18-14-19(22(27)25-21(18)13-16)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKQBXWMNPZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

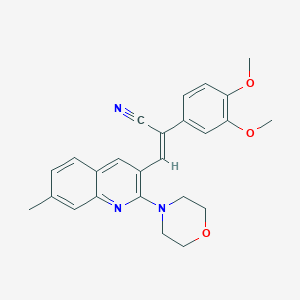

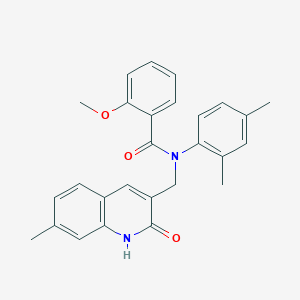
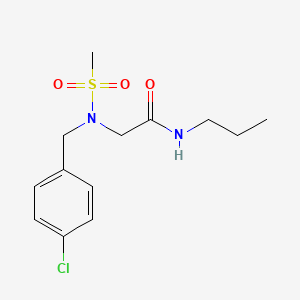

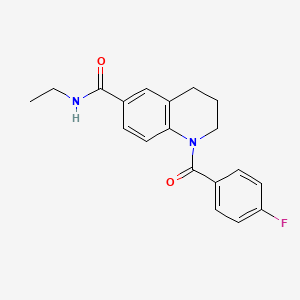
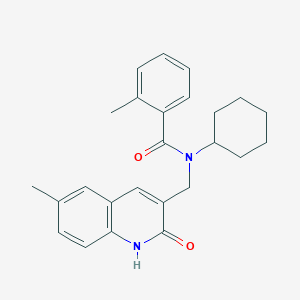

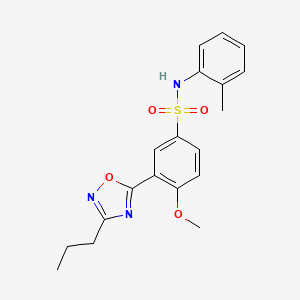
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
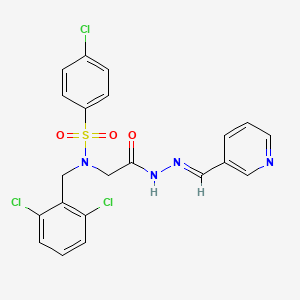
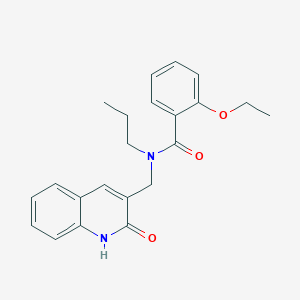
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
